molecular formula C7H7N3OS B8183937 6-ethyl-3H-thieno[2,3-d]triazin-4-one

6-ethyl-3H-thieno[2,3-d]triazin-4-one

Cat. No.: B8183937
M. Wt: 181.22 g/mol
InChI Key: HLQFMOCODLGWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3H-thieno[2,3-d]triazin-4-one is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Numerous studies have investigated the anticancer properties of thieno[2,3-d]triazin derivatives. For example:

  • Mechanism of Action : Research indicates that compounds like 6-ethyl-3H-thieno[2,3-d]triazin-4-one may inhibit key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways. Molecular docking studies suggest strong binding affinities to these targets, indicating potential as effective anticancer agents .
  • Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colorectal cancer) have shown significant cytotoxic effects. The IC50 values indicate that these compounds can effectively reduce cell viability at low concentrations .

Antimicrobial Properties

Beyond anticancer applications, this compound has demonstrated antimicrobial activity:

  • Spectrum of Activity : Studies have highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism that disrupts bacterial cell wall synthesis, leading to cell lysis .
  • Comparative Efficacy : When compared with standard antibiotics like ciprofloxacin, thieno[2,3-d]triazin derivatives showed comparable or enhanced activity against resistant strains .

Case Studies

StudyFocusFindings
1 Anticancer ActivityEvaluated against MCF-7 and HCT-116 cell lines; exhibited IC50 values < 10 µM. Induced apoptosis via EGFR inhibition.
2 Antimicrobial EfficacyTested against E. coli and S. aureus; showed significant inhibition zones comparable to standard antibiotics.
3 Molecular DockingStrong binding affinity to PI3K; suggested potential for development as a multitargeted cancer therapy.

Properties

IUPAC Name

6-ethyl-3H-thieno[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-2-4-3-5-6(11)8-10-9-7(5)12-4/h3H,2H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQFMOCODLGWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.